2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both benzothiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring followed by the introduction of the indole moiety through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Both the benzothiazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, compounds with benzothiazole and indole structures are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be a candidate for such studies.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its dual aromatic systems could interact with biological targets in unique ways, offering opportunities for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structures.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzothiazole and indole structures can interact with enzymes, receptors, or DNA, modulating their activity. The sulfur atom in the benzothiazole ring might participate in redox reactions, while the indole moiety could engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- 1-(2-Methyl-1H-indol-3-yl)-2-phenylethanone
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone apart is the combination of the benzothiazole and indole rings with a sulfur linkage. This unique structure could confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-22-18-20-14-8-4-5-9-16(14)23-18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPKHIFWBEPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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